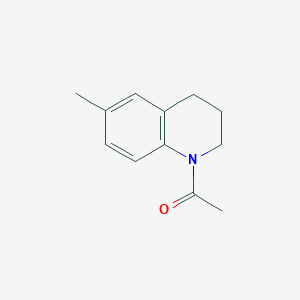
1-(6-Methyl-3,4-dihydroquinolin-1(2h)-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Methyl-3,4-dihydroquinolin-1(2h)-yl)ethan-1-one is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, organic synthesis, and materials science. This compound, in particular, features a quinoline core with a methyl group at the 6-position and an ethanone group at the 1-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methyl-3,4-dihydroquinolin-1(2h)-yl)ethan-1-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Methyl Group: The methyl group at the 6-position can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Formation of the Ethanone Group: The ethanone group can be introduced through acylation reactions using acylating agents like acetyl chloride or acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
化学反应分析
Types of Reactions
1-(6-Methyl-3,4-dihydroquinolin-1(2h)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of quinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 1-(6-Methyl-3,4-dihydroquinolin-1(2h)-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a similar structure but without the methyl and ethanone groups.
6-Methylquinoline: Similar structure with a methyl group at the 6-position but lacking the ethanone group.
1-Acetylquinoline: Similar structure with an ethanone group at the 1-position but lacking the methyl group.
Uniqueness
1-(6-Methyl-3,4-dihydroquinolin-1(2h)-yl)ethan-1-one is unique due to the presence of both the methyl group at the 6-position and the ethanone group at the 1-position
属性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC 名称 |
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C12H15NO/c1-9-5-6-12-11(8-9)4-3-7-13(12)10(2)14/h5-6,8H,3-4,7H2,1-2H3 |
InChI 键 |
XIXZGBIBIPFBEJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


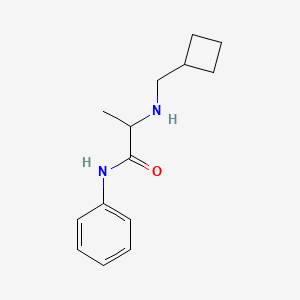
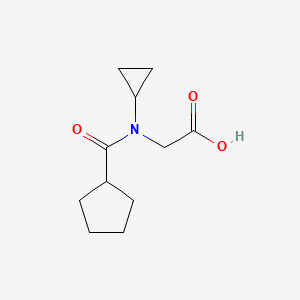
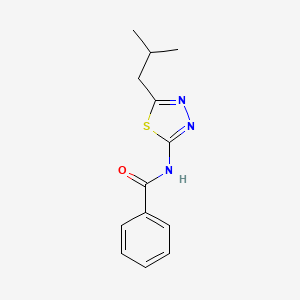
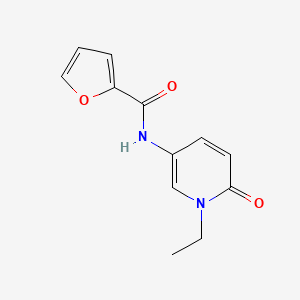
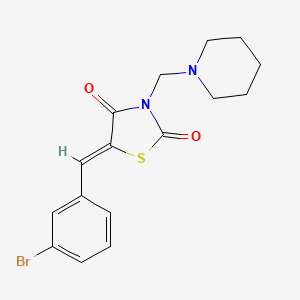
![methyl (2E)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)prop-2-enoate](/img/structure/B14911116.png)

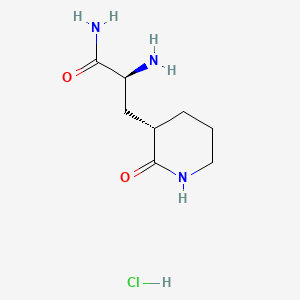

![6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;dihydrochloride](/img/structure/B14911137.png)
![2-((4-Bromo-1h-pyrazol-1-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14911143.png)
![8-((tert-Butoxycarbonyl)(methyl)amino)-6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B14911152.png)


